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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Nevanimibe hydrochloride and
the established therapy, ketoconazole, for the treatment of Cushing's syndrome. This document
is intended for researchers, scientists, and drug development professionals, offering a detailed
examination of their mechanisms of action, efficacy, and safety profiles based on available
experimental data.

Introduction

Cushing's syndrome is a rare endocrine disorder characterized by prolonged exposure to high
levels of cortisol. Medical therapy plays a crucial role in managing hypercortisolism, particularly
for patients who are not candidates for surgery or have persistent disease after surgery.
Ketoconazole, an imidazole antifungal agent, has been used off-label for decades to inhibit
adrenal steroidogenesis.[1][2][3] Nevanimibe hydrochloride (formerly ATR-101) is a novel,
orally administered, adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1
(ACAT1), an enzyme critical for the synthesis of steroid hormones.[4] While clinical trials for
Nevanimibe in Cushing's syndrome have been terminated, its unique mechanism of action
warrants a comparative evaluation against established treatments like ketoconazole.[5][6]

Mechanism of Action
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Nevanimibe Hydrochloride:

Nevanimibe inhibits ACAT1, an enzyme that converts free cholesterol into cholesteryl esters for
storage in the adrenal glands.[4][5] This inhibition reduces the substrate available for steroid
synthesis, thereby suppressing the production of all adrenal steroids, including cortisol,
mineralocorticoids, and androgens.[4] At higher concentrations, Nevanimibe has also been
shown to induce apoptosis in adrenocortical cells.[7][8][9]

Ketoconazole:

Ketoconazole is a potent inhibitor of several cytochrome P450 (CYP) enzymes involved in the
adrenal steroidogenesis pathway.[1][3][10] It primarily targets CYP11A1 (cholesterol side-chain
cleavage enzyme), CYP17A1 (17a-hydroxylase/17,20-lyase), and CYP11B1 (11[3-
hydroxylase), thereby blocking multiple steps in cortisol synthesis.[1][2][3][11][12] Its action
leads to a rapid reduction in cortisol levels.[1]

Efficacy

Nevanimibe Hydrochloride:

Direct efficacy data for Nevanimibe in Cushing's syndrome is limited due to the termination of
clinical trials.[5][6] However, a Phase 2 study in patients with classic congenital adrenal
hyperplasia (CAH), another condition of adrenal steroid overproduction, demonstrated that
Nevanimibe could decrease 17-hydroxyprogesterone (17-OHP) levels within two weeks of
treatment.[4][7] In that study, 70% of subjects showed a decrease in 17-OHP of at least 50%
during at least one of the treatment periods.[7]

Ketoconazole:

Ketoconazole has demonstrated significant efficacy in controlling hypercortisolism in patients
with Cushing's syndrome.[1] Multiple retrospective studies and a meta-analysis have shown
that approximately 60-66% of patients achieve normalization of urinary free cortisol (UFC)
levels.[1][12][13][14][15] A large retrospective study involving 200 patients reported that 49.3%
of patients had normal UFC levels at the last follow-up, with an additional 25.6% having at least
a 50% decrease in UFC.[16] Reductions in cortisol levels with ketoconazole are associated
with improvements in clinical features of Cushing's syndrome, such as hypertension, diabetes,
and myopathy.[1][16]
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Data Presentation

Table 1. Comparative Efficacy of Nevanimibe Hydrochloride and Ketoconazole

Parameter

Nevanimibe Hydrochloride

Ketoconazole

Primary Efficacy Endpoint

Reduction of 17-OHP to < 2x
ULN (in CAH)[4]

Normalization of Urinary Free
Cortisol (UFC)

Reported Efficacy

20% of subjects met the
primary endpoint in a Phase 2
CAH study.[7]

~60-66% of patients achieve
normal UFC levels.[1][12][13]
[14][15]

Onset of Action

Decreased 17-OHP levels
within 2 weeks in a CAH study.
[4][7][17][18]

Rapid reduction in cortisol

levels.[1]

Other Effects

Potential for induction of
apoptosis in adrenocortical
cells at higher doses.[7][8][9]

Improvements in hypertension,
diabetes, and hypokalemia.[1]
[16]

Safety and Tolerability

Nevanimibe Hydrochloride:

The most common treatment-emergent adverse events reported in clinical trials of Nevanimibe
have been gastrointestinal disorders, including diarrhea and vomiting.[8][9] In a Phase 1 study
in adrenocortical carcinoma, gastrointestinal disorders were reported in 76% of patients.[8]
Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[8][9]

Ketoconazole:

The primary safety concern with ketoconazole is hepatotoxicity, with reports of elevated liver
enzymes in approximately 15% of patients with Cushing's syndrome.[1] However, serious liver
injury is rare and can generally be managed with careful monitoring of liver function and dose
adjustment or discontinuation of the drug.[1][19] Other potential adverse events include
gastrointestinal issues, adrenal insufficiency, and rash.[1][2] Ketoconazole also has a high
potential for drug-drug interactions due to its inhibition of CYP3A4.[3]
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Table 2: Comparative Safety Profiles

Adverse Event

Nevanimibe Hydrochloride

Ketoconazole

Gastrointestinal

Common (Diarrhea, Vomiting)

[8]1°]

Common (Nausea, Vomiting)
[13]

Not reported as a primary

Hepatotoxicity (elevated liver

Hepatic ] ) enzymes) is a key concern
concern in available data. . o
requiring monitoring.[1][19]

Adrenal insufficiency reported. Adrenal insufficiency is a
[819] potential risk.[2]

Adrenal

High potential for interactions

Drug Interactions . L
via CYP3A4 inhibition.[3]

Data not extensively available.

Rash, potential for decreased
Other
androgen levels.[1][3]

Experimental Protocols

Nevanimibe Hydrochloride (Phase 2 Study in CAH - NCT02804178):

This was a multicenter, single-blind, dose-titration study.[7][17] Eligible patients with classic
CAH and elevated 17-OHP levels were started on Nevanimibe at a dose of 125 mg twice daily.
The dose was titrated up every two weeks (to a maximum of 1000 mg twice daily) based on 17-
OHP levels.[17] The primary efficacy endpoint was the proportion of patients achieving a
reduction of 17-OHP to < 2 times the upper limit of normal (ULN).[4] Safety was assessed
through monitoring of adverse events, clinical laboratory tests, vital signs, and
electrocardiograms.[4]

Ketoconazole (Retrospective Cohort Study):

In a retrospective study evaluating ketoconazole in Cushing's disease, patients were typically
started on a dose of 100 to 300 mg/day, which was then increased by 200 mg every 2 to 4

months until hypercortisolism was controlled or side effects developed, with a maximum dose
of 1,200 mg/day.[20] Efficacy was assessed by monitoring 24-hour urinary free cortisol (UFC)
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levels.[20] Safety was monitored through clinical follow-up and laboratory tests, particularly liver
function tests.[20]

Signaling Pathways and Experimental Workflows

Inhibits CYP1181

i cveum o
s Inhibits ACAT1, reducing cholesterol ester stores. =

Nevanimibe Clinical Trial Workflow (CAH) Ketoconazole Treatment Workflow (Cushing's)

Patient Screening
(Classic CAH, Elevated 17-OHP)

' '

Treatment Initiation
(100-300mg/day)

' '

Diagnosis of Cushing's Syndrome

Baseline Assessment

Dose Titration Dose Adjustment
(125mg to 1000mg BID) (based on UFC & tolerance)
Efficacy Assessment Efficacy Assessment
(17-OHP Levels) (UFC Levels)

' '

Safety Monitoring
(Liver Function)

Safety Monitoring
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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